4-{[(1-PHENYL-1,2,3,4-TETRAZOL-5-YL)SULFANYL]METHYL}-N-(1,3-THIAZOL-2-YL)BENZAMIDE
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Overview
Description
4-{[(1-PHENYL-1,2,3,4-TETRAZOL-5-YL)SULFANYL]METHYL}-N-(1,3-THIAZOL-2-YL)BENZAMIDE is a complex organic compound that features a combination of tetrazole, thiazole, and benzamide functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(1-PHENYL-1,2,3,4-TETRAZOL-5-YL)SULFANYL]METHYL}-N-(1,3-THIAZOL-2-YL)BENZAMIDE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of 1-phenyl-1H-tetrazole-5-thiol: This can be achieved by reacting phenylhydrazine with carbon disulfide and sodium azide under reflux conditions.
Thioether Formation: The 1-phenyl-1H-tetrazole-5-thiol is then reacted with a suitable alkylating agent to form the thioether linkage.
Thiazole Formation: The thioether intermediate is then subjected to cyclization with a thiazole precursor under acidic or basic conditions.
Benzamide Formation: Finally, the thiazole intermediate is coupled with a benzoyl chloride derivative to form the final benzamide product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
4-{[(1-PHENYL-1,2,3,4-TETRAZOL-5-YL)SULFANYL]METHYL}-N-(1,3-THIAZOL-2-YL)BENZAMIDE can undergo various chemical reactions, including:
Substitution: The benzamide group can undergo nucleophilic substitution reactions with various nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Tin(II) chloride, iron powder.
Substitution: Nucleophiles such as amines, thiols, and alcohols.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Substituted benzamides.
Scientific Research Applications
4-{[(1-PHENYL-1,2,3,4-TETRAZOL-5-YL)SULFANYL]METHYL}-N-(1,3-THIAZOL-2-YL)BENZAMIDE has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting bacterial and fungal infections.
Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.
Industrial Chemistry: It can be used as a precursor for the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 4-{[(1-PHENYL-1,2,3,4-TETRAZOL-5-YL)SULFANYL]METHYL}-N-(1,3-THIAZOL-2-YL)BENZAMIDE involves its interaction with specific molecular targets. The tetrazole and thiazole rings can interact with enzymes and receptors, potentially inhibiting their activity. The benzamide group can enhance binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
1-Phenyl-1H-tetrazole-5-thiol: Shares the tetrazole and thiol functional groups.
Thiazole derivatives: Compounds with thiazole rings that exhibit similar biological activities.
Benzamide derivatives: Compounds with benzamide groups that are used in medicinal chemistry.
Uniqueness
4-{[(1-PHENYL-1,2,3,4-TETRAZOL-5-YL)SULFANYL]METHYL}-N-(1,3-THIAZOL-2-YL)BENZAMIDE is unique due to its combination of tetrazole, thiazole, and benzamide functional groups, which provide a diverse range of chemical reactivity and biological activity .
Properties
Molecular Formula |
C18H14N6OS2 |
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Molecular Weight |
394.5 g/mol |
IUPAC Name |
4-[(1-phenyltetrazol-5-yl)sulfanylmethyl]-N-(1,3-thiazol-2-yl)benzamide |
InChI |
InChI=1S/C18H14N6OS2/c25-16(20-17-19-10-11-26-17)14-8-6-13(7-9-14)12-27-18-21-22-23-24(18)15-4-2-1-3-5-15/h1-11H,12H2,(H,19,20,25) |
InChI Key |
RFZXFRNIJVQHEC-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)N2C(=NN=N2)SCC3=CC=C(C=C3)C(=O)NC4=NC=CS4 |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NN=N2)SCC3=CC=C(C=C3)C(=O)NC4=NC=CS4 |
Origin of Product |
United States |
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